4,5-Difluoro-2-methylbenzaldehyde
Description
4,5-Difluoro-2-methylbenzaldehyde (C₈H₆F₂O) is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with two fluorine atoms at positions 4 and 5 and a methyl group at position 2. This compound is characterized by its electron-withdrawing fluorine substituents, which enhance the electrophilicity of the aldehyde group, and a sterically hindering methyl group. It serves as a critical intermediate in organic synthesis, particularly in the formation of heterocyclic compounds like benzimidazoles (e.g., 4,5-Difluoro-2-methylbenzimidazole, CAS 229957-09-9) . Applications span pharmaceuticals, agrochemicals, and materials science, where its substituents confer unique reactivity and stability.
Properties
IUPAC Name |
4,5-difluoro-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHPMYGLFOXMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Difluoro-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 4,5-difluoro-2-methylbenzene. This can be achieved using dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as reagents . The reaction typically occurs under controlled conditions to ensure the selective introduction of the formyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4,5-Difluoro-2-methylbenzoic acid.
Reduction: 4,5-Difluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Difluoro-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-difluoro-2-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Effects
Key Compounds for Comparison:
2-Methylbenzaldehyde (o-Tolualdehyde) : Lacks fluorine substituents.
4-Fluorobenzaldehyde: Mono-fluorinated at position 3.
5-Fluoro-2-methylbenzaldehyde: Mono-fluorinated at position 5 with a methyl group.
2,4-Difluorobenzaldehyde : Difluorinated at positions 2 and 5.
Table 1: Substituent Effects on Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Electrophilicity | Steric Hindrance |
|---|---|---|---|---|---|
| 4,5-Difluoro-2-methylbenzaldehyde | C₈H₆F₂O | 156.13 | 2-CH₃, 4-F, 5-F | High | Moderate |
| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 2-CH₃ | Low | Moderate |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 4-F | Moderate | Low |
| 2,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 2-F, 4-F | Very High | Low |
- Electrophilicity: Fluorine’s electron-withdrawing nature increases the aldehyde’s reactivity. This compound exhibits higher electrophilicity than non-fluorinated analogs but lower than 2,4-difluorobenzaldehyde due to steric effects from the methyl group .
- Steric Hindrance : The 2-methyl group in this compound moderately impedes nucleophilic attack compared to unsubstituted or para-substituted aldehydes .
Table 2: Reaction Efficiency in Benzimidazole Formation
- Fluorine substituents reduce reaction time and improve yields compared to non-fluorinated aldehydes. However, the methyl group in this compound introduces minor steric limitations .
Physical Properties
Table 3: Comparative Physical Data
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| This compound | ~80–85 (est.) | 220–225 (est.) | Moderate |
| 4-Fluorobenzaldehyde | 18–20 | 180 | High |
| 2-Methylbenzaldehyde | -34 | 199–200 | Low |
- Melting Point: Fluorine increases polarity and intermolecular forces, raising the melting point relative to non-fluorinated analogs.
- Solubility : The methyl group reduces solubility in polar solvents compared to 4-fluorobenzaldehyde .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-Difluoro-2-methylbenzaldehyde, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting fluorinated precursors with methylating agents under anhydrous conditions (e.g., using absolute ethanol and glacial acetic acid as catalysts) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization mode) validate purity (>98%) .
| Key Parameters for Synthesis |
|---|
| Catalyst: Glacial acetic acid |
| Solvent: Absolute ethanol |
| Reaction Time: 4–6 hours (reflux) |
| Purification: Column chromatography (hexane:EtOAc = 4:1) |
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodology : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions. For instance, ¹⁹F NMR distinguishes between ortho/para fluorine environments . X-ray crystallography resolves stereoelectronic effects, while FT-IR identifies aldehyde C=O stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. What strategies address contradictions in spectral data (e.g., unexpected shifts in ¹H NMR)?
- Methodology : Contradictions may arise from solvent effects or impurities. Validate via:
Comparative analysis : Cross-check with literature spectra of analogous fluorinated benzaldehydes .
Computational modeling : Density Functional Theory (DFT) predicts chemical shifts (B3LYP/6-311+G(d,p)) .
Iterative purification : Repeat chromatography and reanalyze to rule out impurities .
Q. How does the fluorination pattern influence reactivity in cross-coupling reactions?
- Methodology : Fluorine’s electron-withdrawing effects enhance electrophilicity at the aldehyde group. Test via Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Monitor regioselectivity using LC-MS and compare with non-fluorinated analogs .
| Reactivity Comparison |
|---|
| 4,5-Difluoro derivative : Higher yield in meta-substituted products |
| Non-fluorinated analog : Prefers ortho/para substitution |
Q. What in vitro assays are suitable for evaluating bioactivity (e.g., enzyme inhibition)?
- Methodology : Screen against target enzymes (e.g., kinases, cytochrome P450) using fluorometric assays. For example:
- CYP3A4 inhibition : Incubate with luciferin-IPA substrate, measure luminescence .
- Kinase inhibition : Use ATP-Glo™ assay (IC₅₀ determination) .
- Controls : Include positive inhibitors (e.g., ketoconazole for CYP3A4) and solvent blanks.
Data Analysis and Interpretation
Q. How can computational models predict metabolic stability of this compound derivatives?
- Methodology :
ADMET prediction : Use SwissADME or ADMETLab to estimate metabolic half-life and cytochrome interactions .
Docking studies : AutoDock Vina models interactions with CYP450 isoforms (e.g., CYP2D6). Validate with in vitro microsomal assays (rat liver microsomes, NADPH regeneration system) .
Q. What experimental designs mitigate degradation during long-term storage?
- Methodology :
- Storage conditions : Store under argon at −20°C in amber vials to prevent photooxidation .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Contradiction Resolution
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodology :
Meta-analysis : Pool data from PubMed/Scopus, adjusting for variables (cell lines, assay protocols) .
Dose-response reevaluation : Repeat assays with standardized protocols (e.g., NIH/WHO guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
